

A Deep Dive into C42-Modified Rapamycin Compounds: A Technical Guide

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Compound of Interest

Compound Name: 42-(2-Tetrazolyl)rapamycin

Cat. No.: B10800560

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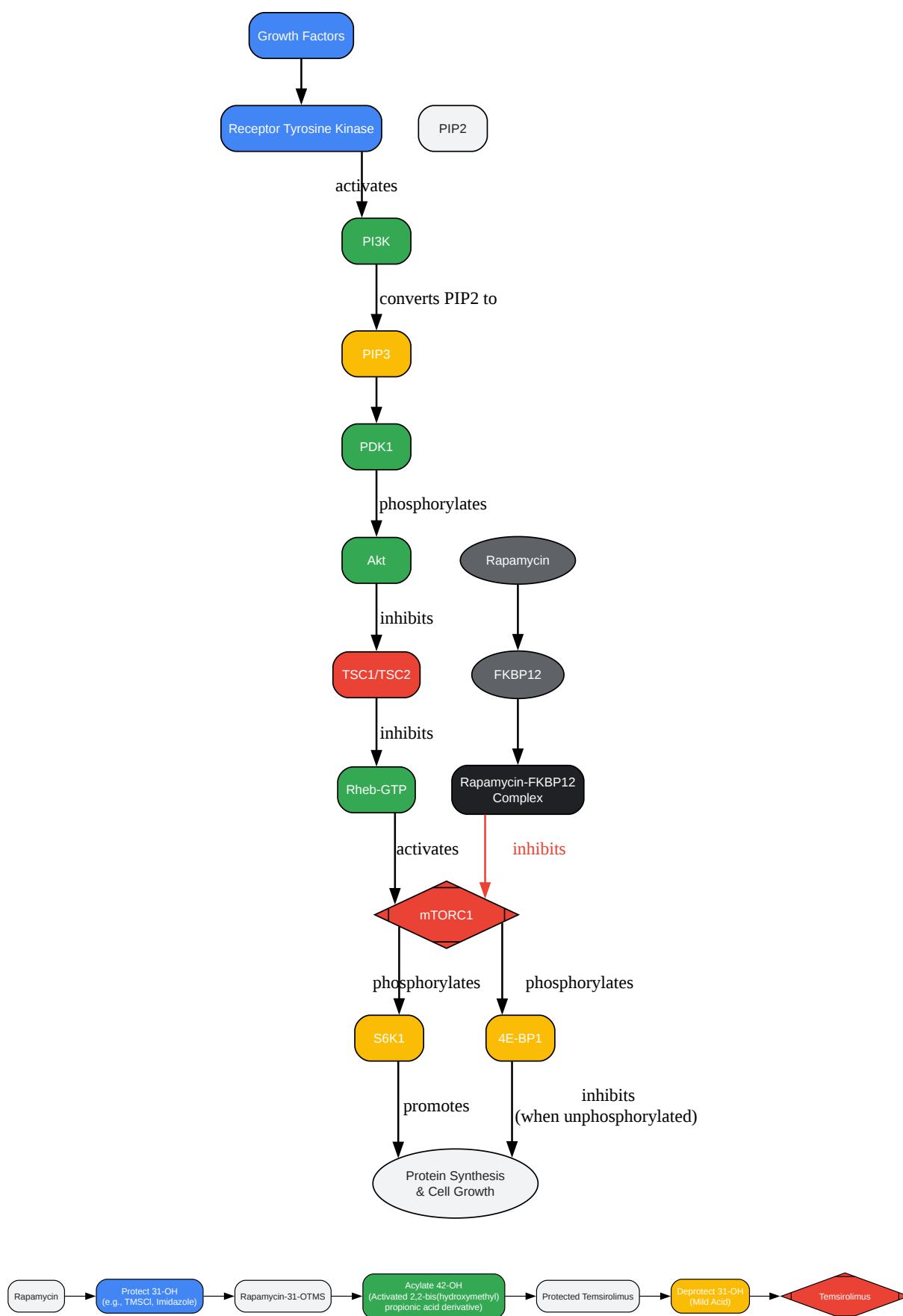
This in-depth technical guide provides a comprehensive literature review of C42-modified rapamycin compounds, focusing on their synthesis, biological activity, and pharmacokinetic profiles. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to serve as a critical resource for researchers in the field of drug discovery and development.

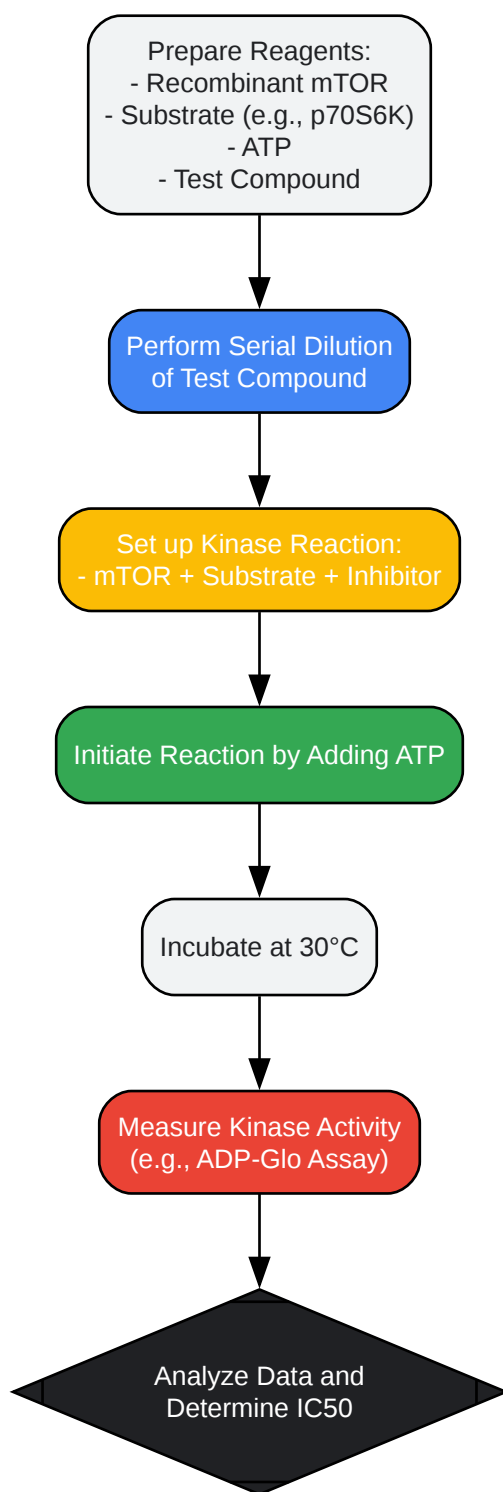
Introduction

Rapamycin, a macrolide produced by the bacterium *Streptomyces hygroscopicus*, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.^{[1][2]} Its immunosuppressive and antiproliferative properties have led to its use in preventing organ transplant rejection and in treating certain cancers. However, limitations such as poor aqueous solubility and unfavorable pharmacokinetic profiles have driven the development of rapamycin analogs, known as "rapalogs." Modifications at the C42-hydroxyl position have proven particularly fruitful, leading to the development of clinically approved drugs such as the C42-ester derivative Temsirolimus and the C42-O-alkylated derivative Everolimus. This guide will delve into the landscape of C42-modified rapamycin compounds, exploring a range of chemical modifications including esters, ethers, amides, and carbonates.

mTOR Signaling Pathway and Mechanism of Action

Rapamycin exerts its biological effects by forming a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[3] mTORC1 is a central regulator of cell growth and proliferation, and its inhibition disrupts downstream signaling pathways, ultimately leading to a reduction in protein synthesis and cell cycle arrest.





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References

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